molecular formula C20H15N3O3S B15030178 (5E)-5-(1H-indol-3-ylmethylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(1H-indol-3-ylmethylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15030178
M. Wt: 377.4 g/mol
InChI Key: GNZBZMYYDQMTOT-ZRDIBKRKSA-N
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Description

The compound "(5E)-5-(1H-indol-3-ylmethylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" belongs to the thiobarbituric acid (TBA) derivative family, synthesized via Knoevenagel condensation. This reaction involves refluxing indole-3-carboxaldehyde precursors with 2-thiobarbituric acid in methanol, yielding products with high purity (>99%) and excellent yields (89–95%) . The structure features a 4-methoxyphenyl group at the N1 position and an indole-3-ylmethylidene substituent at the C5 position.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C20H15N3O3S/c1-26-14-8-6-13(7-9-14)23-19(25)16(18(24)22-20(23)27)10-12-11-21-17-5-3-2-4-15(12)17/h2-11,25H,1H3,(H,22,24,27)/b12-10+

InChI Key

GNZBZMYYDQMTOT-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the diazinane-4,6-dione core and the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indole and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the methoxyphenyl group can modulate the compound’s activity. The sulfanylidene and diazinane-4,6-dione core play crucial roles in the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the N1 and C5 positions, influencing physicochemical properties and biological activity.

Compound Name N1 Substituent C5 Substituent Key Features
Target Compound 4-Methoxyphenyl Indol-3-ylmethylidene High synthetic yield (89–95%), potential antimalarial activity
PNR-3-80 (5-((1-(2-Naphthoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) 2-Naphthoyl 5-Chloroindol-3-ylmethylidene EndoG inhibitor (IC50 = 0.67 mM), cytoprotective in cancer cells
PNR-3-82 (5-((1-(2-Naphthoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) 2-Naphthoyl 5-Methoxyindol-3-ylmethylidene Higher EndoG inhibition (IC50 = 0.61 mM) than ZnCl2 (IC50 = 0.94 mM)
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Diethyl 3,4-Dimethoxybenzylidene Characterized via UV-Vis, IR, NMR; recrystallized from ethanol
(5E)-1-(3-Fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3-Fluorophenyl 5-Methylfuran-2-ylmethylene Improved metabolic stability due to fluorine substitution

Substituent Impact :

  • N1 Aromatic Groups : Electron-donating groups (e.g., 4-methoxy, 3-fluoro) enhance solubility and target affinity .
  • C5 Heterocycles : Indole derivatives exhibit stronger π-π stacking interactions, while furan or thiophene groups improve lipophilicity .

Pharmacological Activities

Antimalarial Potential

The target compound’s antimalarial activity is inferred from analogs like 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidines, which showed efficacy against Plasmodium falciparum (Table 1, ). Substitutions at C5 (e.g., halogenated or methoxy-indole) correlate with improved IC50 values, though specific data for the target compound requires further validation.

Cytoprotective Effects

Compounds such as PNR-3-80 and PNR-3-82 demonstrate potent EndoG inhibition, protecting cells from cisplatin-induced apoptosis. Their thiobarbiturate core is critical for binding to EndoG’s active site .

Analytical Methods :

  • NMR/IR Spectroscopy : Standard for confirming thiobarbiturate cores and substituents .
  • X-ray Diffraction (XRD) : Validates crystal structures, as seen in 5-(indol-3-yl)-5-hydroxypyrimidine .

Physicochemical Properties

Property Target Compound 5-(3,4-Dimethoxybenzylidene) Analog PNR-3-80
Molecular Weight 407.44 g/mol 404.45 g/mol 507.94 g/mol
Solubility Moderate in polar solvents High in ethanol Low (lipophilic naphthoyl)
Stability Stable at RT Sensitive to light Stable in DMSO

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